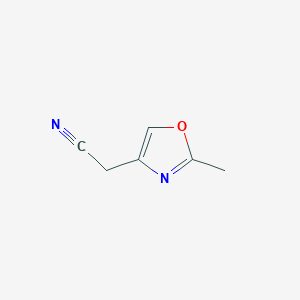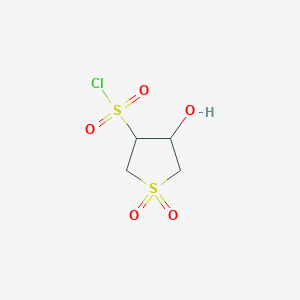
Antimony;dysprosium(3+)
描述
Antimony;dysprosium(3+) is a coordination compound that combines the metalloid antimony with the rare-earth element dysprosium. This compound is of significant interest due to its unique magnetic and optical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antimony;dysprosium(3+) typically involves the reaction of dysprosium precursors with antimony-containing ligands. One common method is the use of metallocene building blocks, where dysprosium is coordinated with antimony ligands under controlled reaction conditions. For example, the reaction of dysprosium metallocene with stibine ligands can produce antimony-ligated dysprosium complexes .
Industrial Production Methods
Industrial production of antimony;dysprosium(3+) often involves high-temperature reactions and precise control of reaction times. The stibine pro-ligands are catalytically dehydrocoupled by rare-earth precursor complexes, and the reaction conditions must be carefully controlled to stabilize the desired product .
化学反应分析
Types of Reactions
Antimony;dysprosium(3+) undergoes various chemical reactions, including:
Oxidation: Dysprosium in the compound can be oxidized to form dysprosium(III) oxide.
Reduction: The compound can participate in reduction reactions, where dysprosium is reduced from a higher oxidation state.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfide for precipitation reactions, sodium hydroxide for dissolution, and strong acids for further reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
Major products formed from these reactions include dysprosium(III) oxide, dysprosium hydroxide, and various substituted dysprosium complexes .
科学研究应用
Antimony;dysprosium(3+) has a wide range of scientific research applications:
作用机制
The mechanism by which antimony;dysprosium(3+) exerts its effects involves the coordination of dysprosium with antimony ligands, leading to the formation of stable complexes. These complexes exhibit magnetic bistability, which is crucial for their applications in magnetic and optical devices. The molecular targets include the dysprosium ions and the antimony ligands, which interact to produce the desired magnetic and optical properties .
相似化合物的比较
Similar Compounds
Dysprosium(III) oxide: Similar in terms of the dysprosium content but lacks the unique properties imparted by the antimony ligands.
Dysprosium hydroxide: Another dysprosium compound with different chemical and physical properties.
Dysprosium sulfate: Contains dysprosium but differs in its coordination environment and applications.
Uniqueness
Antimony;dysprosium(3+) is unique due to its combination of antimony and dysprosium, which imparts distinct magnetic and optical properties not found in other dysprosium compounds. This uniqueness makes it valuable for specialized applications in catalysis, magnetic materials, and optical devices .
属性
IUPAC Name |
antimony;dysprosium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBCWOCAYKJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Dy+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DySb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.260 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-92-0 | |
| Record name | Antimony, compd. with dysprosium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with dysprosium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with dysprosium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



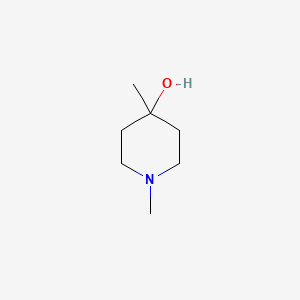

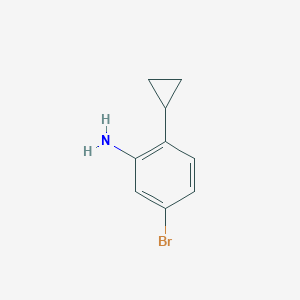
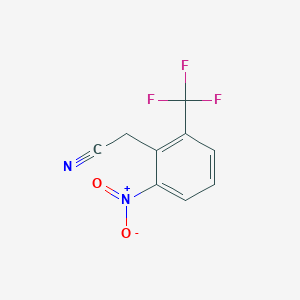
![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)





